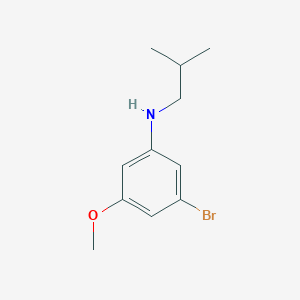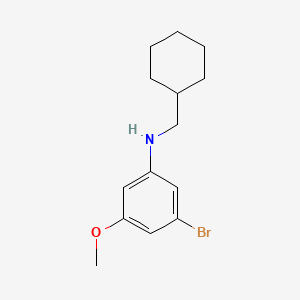
1-Boc-2-hydroxymethyl-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-hydroxymethyl-4-methylpyrrolidine, also known by its IUPAC name tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Boc-2-hydroxymethyl-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like LiAlH4 (lithium aluminium hydride).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield an aldehyde, while reduction with LiAlH4 would yield a methyl derivative.
Aplicaciones Científicas De Investigación
1-Boc-2-hydroxymethyl-4-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule .
Comparación Con Compuestos Similares
1-Boc-2-hydroxymethyl-4-methylpyrrolidine can be compared with similar compounds such as:
1-Boc-2-hydroxymethylpyrrolidine: Lacks the methyl group at the 4-position, resulting in different reactivity and applications.
1-Boc-4-methylpyrrolidine: Lacks the hydroxymethyl group, affecting its ability to participate in certain reactions.
2-hydroxymethyl-4-methylpyrrolidine: Lacks the Boc protection, making it more reactive but less selective in certain reactions
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and selectivity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCHOAIXJTLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B7973748.png)





![N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7973796.png)


![Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide](/img/structure/B7973823.png)
![Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide](/img/structure/B7973826.png)
